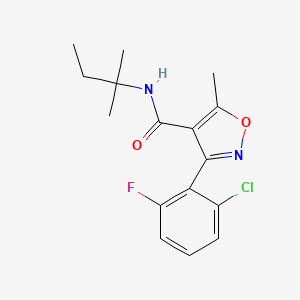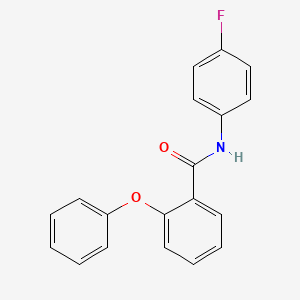
3-(2-chloro-6-fluorophenyl)-N-(1,1-dimethylpropyl)-5-methyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of isoxazole derivatives, similar to 3-(2-chloro-6-fluorophenyl)-N-(1,1-dimethylpropyl)-5-methyl-4-isoxazolecarboxamide, often involves multi-step chemical processes. For instance, McLaughlin et al. (2016) detailed the synthesis of a compound with a pyrazole core, highlighting the complexity of synthesizing such compounds. The synthesis typically includes steps like oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, as described by Su Wei-ke (2008) in the synthesis of a closely related compound (McLaughlin et al., 2016); (Su Wei-ke, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction and NMR spectroscopy. The structural analysis reveals the arrangement of the functional groups and the overall molecular geometry. For example, studies by Kariuki et al. (2021) and Jasinski et al. (2012) demonstrated the use of crystallography to determine the structure of isoxazole derivatives (Kariuki et al., 2021); (Jasinski et al., 2012).
Chemical Reactions and Properties
Isoxazole compounds, including this compound, often undergo various chemical reactions, such as nucleophilic substitutions and condensation reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure. The study by Girreser et al. (2016) highlights the importance of understanding these chemical reactions for structural elucidation (Girreser et al., 2016).
Physical Properties Analysis
The physical properties of isoxazole derivatives, like solubility, melting point, and boiling point, are crucial for understanding their behavior in different environments. Studies such as those by Gutch et al. (2003) provide insights into the physical properties of similar compounds, emphasizing their stability and solubility in various solvents (Gutch et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are vital for comprehending the potential applications of isoxazole compounds. Research like that conducted by Rodier et al. (1993) sheds light on the chemical behavior of these compounds through various analytical techniques (Rodier et al., 1993).
作用机制
Target of Action
ZINC03342225, also known as 3-(2-chloro-6-fluorophenyl)-N-(1,1-dimethylpropyl)-5-methyl-4-isoxazolecarboxamide, is a compound that primarily targets zinc-dependent proteins . These proteins play a crucial role in various biological functions, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Mode of Action
The compound interacts with its targets by modulating the activity of these zinc-dependent proteins . This modulation can lead to changes in the biochemical and physiological effects of these proteins, affecting organ-specific actions at cellular levels .
Biochemical Pathways
ZINC03342225 affects several biochemical pathways. It plays a significant role in zinc homeostasis, which is critical for many biological processes in the body . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake . The storage of this essential element is predominantly mediated by metallothioneins (MTs) .
Pharmacokinetics
The pharmacokinetics of ZINC03342225 involves its absorption, distribution, metabolism, and excretion (ADME). Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
The molecular and cellular effects of ZINC03342225’s action are primarily due to its influence on zinc homeostasis. It plays an important role in β-cell function, insulin action, glucose homeostasis, and the pathogenesis of diseases such as diabetes . Numerous in-vitro and in-vivo studies have shown that zinc has beneficial effects in both type-1 and type-2 diabetes .
Action Environment
The action, efficacy, and stability of ZINC03342225 can be influenced by various environmental factors. These factors can include the presence of other compounds that may inhibit zinc absorption, such as penicillamine, sodium valproate, and ethambutol . Additionally, the compound’s action can be affected by the individual’s diet, as certain dietary components can interfere with zinc absorption .
属性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(2-methylbutan-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2/c1-5-16(3,4)19-15(21)12-9(2)22-20-14(12)13-10(17)7-6-8-11(13)18/h6-8H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEXMIKXQPHUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4970598.png)
![2,7-bis(4-phenoxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4970606.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970611.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4970619.png)
![dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate](/img/structure/B4970629.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970641.png)
![N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4970655.png)

![isopropyl 2-[(1-adamantylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4970678.png)

![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)